7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone family, characterized by a fused tricyclic core with a 1,2,4-triazole ring. The substituent at position 7—a 2-methoxyethyl group—distinguishes it from analogues. This moiety likely enhances solubility and modulates pharmacokinetic properties compared to bulkier or hydrophobic substituents.
Properties
IUPAC Name |
11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-18-5-4-15-3-2-9-8(10(15)17)6-12-11-13-7-14-16(9)11/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWOBHLJOWMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable triazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido-triazolo-pyrimidines. This compound has applications in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor involved in cellular signaling pathways.
Scientific Research Applications
this compound is primarily utilized in medicinal chemistry research.
Potential Therapeutic Applications
Literature suggests that compounds with similar structures have been explored for their roles as kinase inhibitors and in the treatment of various diseases, including cancer and inflammatory disorders.
- Kinase Inhibition: The mechanism of action for 7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups to substrates, which is vital for regulating various cellular processes including cell division and metabolism. Research indicates that compounds in this class can selectively inhibit certain kinases involved in cancer cell proliferation and survival pathways. The binding affinity to kinase targets is influenced by the structural features of the compound, including its heterocyclic nature and functional groups that may participate in hydrogen bonding or hydrophobic interactions with enzyme active sites.
- Anticancer Agents: New derivatives of pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine act as kinase inhibitors and anticancer agents . In vitro biological activity evaluation of three compounds found that they exhibited different levels of cytotoxicity against cervical and breast cancer cell lines . One compound showed the best antiproliferative activity against all tested tumor cell lines, including HCC1937 and HeLa cells, which express high levels of wild-type epidermal growth factor receptor (EGFR) . Western blot analyses demonstrated that the same compound inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells . The results from docking experiments with EGFR suggested the binding of the compound at the ATP binding site of EGFR .
Additional Considerations
- Structural Features: The molecular structure of 7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features a fused bicyclic system consisting of a pyridine ring and a triazole ring integrated with a pyrimidine core. The arrangement of these functional groups plays a crucial role in determining the compound's reactivity and interaction with biological targets.
- ** modification of substituents:** Data from studies indicate that modifications to substituents can significantly alter these properties, impacting both solubility and biological activity.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The following table summarizes key analogues and their substituent profiles:
Key Observations :
- Position 7 Modifications :
- Hydrophobic groups (e.g., cyclohexyl , trifluoromethylphenyl ) may enhance membrane permeability but reduce aqueous solubility.
- Polar groups (e.g., 2-methoxyethyl in the target compound) likely improve solubility and bioavailability.
- Aromatic substituents (e.g., nitrophenyl ) could enhance π-π stacking interactions in receptor binding.
Catalytic Systems :
Pharmacological and Functional Activities
While direct data for the target compound are lacking, insights can be drawn from related structures:
- Anti-Ulcer Activity: Compound 3 in (7-amino-8-methyl derivative) showed promise as an anti-ulcer agent, suggesting amino groups at position 7 may enhance gastrointestinal activity .
- Herbicidal Activity : Triazolopyrimidine sulfonamides (e.g., compounds 8a–8f in ) exhibit potent herbicidal effects, highlighting the role of sulfonamide substituents in agrochemical applications.
- Antimicrobial Potential: Aryl-substituted derivatives (e.g., nitrophenyl ) may mimic the activity of quinazoline-based antimicrobials, as seen in .
Hypothesis for Target Compound :
The 2-methoxyethyl group could balance lipophilicity and solubility, making it suitable for central nervous system (CNS) targets or systemic herbicides.
Physical and Chemical Properties
- Solubility : Polar substituents (e.g., 2-methoxyethyl) likely increase water solubility compared to cyclohexyl or aryl groups.
- Melting Points : Aromatic derivatives (e.g., nitrophenyl ) likely have higher melting points (>200°C) due to crystalline packing, whereas alkyl/alkoxy derivatives (e.g., target compound) may melt at lower temperatures (~150–180°C).
Biological Activity
Overview
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound characterized by a unique fused ring system that combines pyridine, triazole, and pyrimidine structures. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C₁₆H₁₄N₆O₂
- Molecular Weight : 322.32 g/mol
- CAS Number : 945158-53-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding sites. These interactions can lead to significant alterations in cellular pathways and biological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : A study reported that derivatives of similar triazolo-pyrimidine compounds demonstrated cytotoxic activities against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values ranging from 45–97 nM for MCF-7 and 6–99 nM for HCT-116 cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specific structural variations in related compounds have been shown to enhance their antiviral efficacy, suggesting a potential pathway for developing new antiviral agents .
Antimicrobial Activity
Preliminary studies have indicated antimicrobial properties against a range of bacterial and fungal strains. Some synthesized derivatives exhibited notable sensitivity against certain pathogens, highlighting the compound's potential in treating infectious diseases .
Data Summary Table
| Biological Activity | Test Method | Target Cell Lines | IC₅₀ Range (nM) |
|---|---|---|---|
| Anticancer | Cytotoxicity Assay | MCF-7 | 45–97 |
| HCT-116 | 6–99 | ||
| Antiviral | Viral Inhibition Assay | Various | Not specified |
| Antimicrobial | Sensitivity Testing | Various Bacteria/Fungi | Not specified |
Case Studies
- Antitumor Mechanism : A detailed study on structurally similar compounds revealed that their antitumor activity was largely due to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor. Kinases play vital roles in signaling pathways that regulate cell growth and metabolism, making them important targets for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
